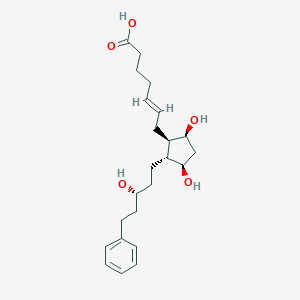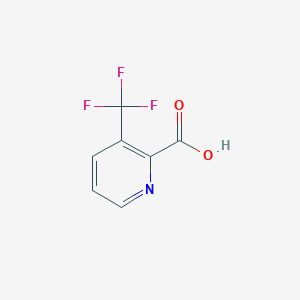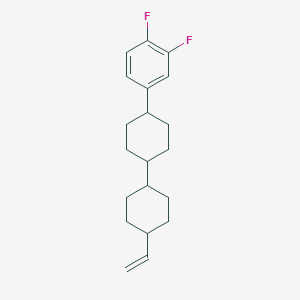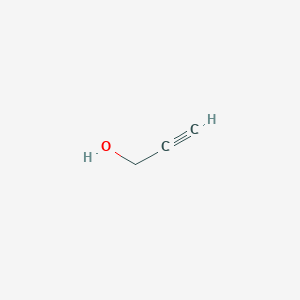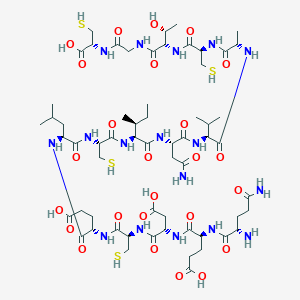
Uroguanylin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uroguanylin is a peptide hormone that is produced by the small intestine and kidneys. It is a member of the guanylin family of peptides and plays a crucial role in the regulation of fluid and electrolyte balance in the body. Uroguanylin has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
Uroguanylin exerts its physiological effects by binding to the guanylate cyclase C (GC-C) receptor, which is expressed on the surface of intestinal and renal epithelial cells. Binding of uroguanylin to the GC-C receptor activates the intracellular signaling pathway, which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the activation of downstream effectors, which ultimately result in the physiological effects of uroguanylin.
Effets Biochimiques Et Physiologiques
Uroguanylin has a range of biochemical and physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure. Uroguanylin has been shown to increase the secretion of water and electrolytes in the intestine and kidney, which helps to maintain fluid and electrolyte balance in the body. It also modulates intestinal motility by increasing the tone and frequency of contractions, which helps to regulate the movement of food through the digestive tract. In addition, uroguanylin has been shown to regulate blood pressure by modulating the activity of the renin-angiotensin-aldosterone system.
Avantages Et Limitations Des Expériences En Laboratoire
Uroguanylin has several advantages for lab experiments, including its high potency, stability, and specificity. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying the physiological effects of the peptide. However, there are also some limitations to using uroguanylin in lab experiments. For example, its effects may be influenced by other factors, such as the presence of other hormones or neurotransmitters. In addition, the effects of uroguanylin may vary depending on the experimental conditions, such as the concentration of the peptide or the type of tissue being studied.
Orientations Futures
There are several future directions for research on uroguanylin. One area of interest is the development of uroguanylin-based therapies for the treatment of various diseases. For example, uroguanylin has been shown to have potential therapeutic applications in the treatment of inflammatory bowel disease, constipation, and hypertension. Another area of interest is the elucidation of the molecular mechanisms underlying the physiological effects of uroguanylin. This could lead to the development of more specific and effective therapies that target the GC-C receptor and downstream effectors. Finally, further research is needed to explore the potential interactions between uroguanylin and other hormones and neurotransmitters, which could provide new insights into the regulation of fluid and electrolyte balance in the body.
Méthodes De Synthèse
Uroguanylin is synthesized as a preprohormone that undergoes post-translational processing to produce the mature peptide. The preprohormone is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus, where it is cleaved to produce the prohormone. The prohormone is further processed in the secretory vesicles to produce the mature peptide.
Applications De Recherche Scientifique
Uroguanylin has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. It has been shown to have a range of physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure.
Propriétés
Numéro CAS |
152175-68-3 |
|---|---|
Nom du produit |
Uroguanylin |
Formule moléculaire |
C61H101N17O25S4 |
Poids moléculaire |
1600.8 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |
Clé InChI |
SJMPVWVIVWEWJK-AXEIBBKLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Autres numéros CAS |
152175-68-3 |
Séquence |
QEDCELCINVACTGC |
Synonymes |
uroguanylin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



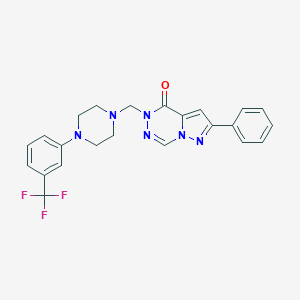
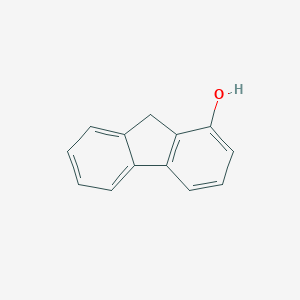
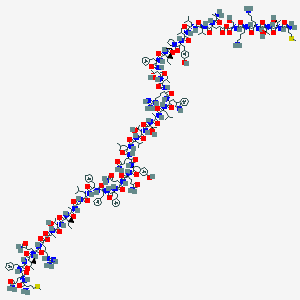
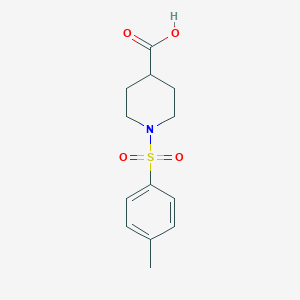
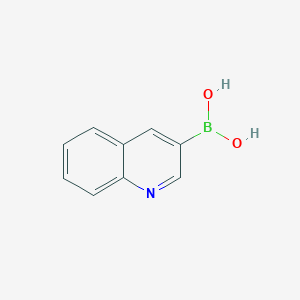
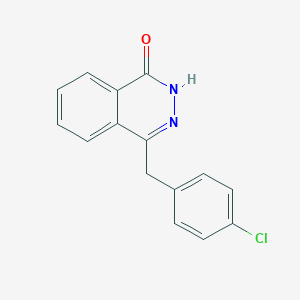
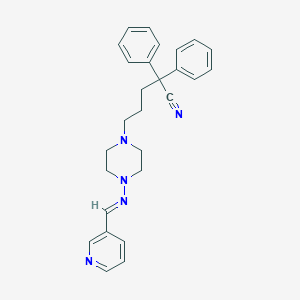
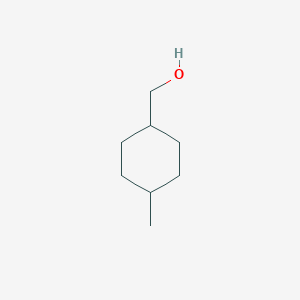
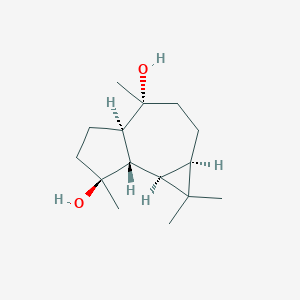
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
